molecular formula C8H14N2O2 B2516810 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione CAS No. 1488955-33-4

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Cat. No.: B2516810
CAS No.: 1488955-33-4
M. Wt: 170.212
InChI Key: HWOQAAJAZLMDSN-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol It is characterized by its diazepane ring structure, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethylamine and methylamine with a suitable diketone to form the diazepane ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione can be compared with other diazepane derivatives, such as:

  • 1-Methyl-3-ethyl-1,4-diazepane-2,5-dione
  • 1-Propyl-3-methyl-1,4-diazepane-2,5-dione
  • 1-Ethyl-3-propyl-1,4-diazepane-2,5-dione

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties .

Biological Activity

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione (commonly referred to as EMDB) is a heterocyclic compound belonging to the diazepane class. Its unique structure, featuring a seven-membered ring with two nitrogen atoms and two carbonyl groups, positions it as a significant candidate for various biological applications. This article explores the biological activity of EMDB, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of EMDB can be described as follows:

C8H14N2O2\text{C}_8\text{H}_{14}\text{N}_2\text{O}_2

This structure includes:

  • A diazepane ring (7-membered ring containing nitrogen).
  • Carbonyl groups at the 2 and 5 positions, contributing to its reactivity and biological activity.

Research indicates that EMDB interacts with specific molecular targets such as enzymes and receptors. The compound's mechanism of action typically involves:

  • Binding to Enzymes: EMDB has been studied for its potential as an inhibitor of human chymase, an enzyme associated with inflammatory processes. This interaction may modulate chymase activity, leading to various biological effects.
  • Receptor Interactions: The compound may also interact with other receptors, although specific receptor targets remain less characterized in current literature.

In Vitro Studies

Several studies have demonstrated the biological activity of EMDB and its derivatives:

  • Enzyme Inhibition:
    • Chymase Inhibition: Derivatives of diazepane compounds have shown promise in inhibiting human chymase, suggesting potential applications in treating inflammatory diseases.
    • Antiproliferative Effects: Related compounds have exhibited antiproliferative activity against various cancer cell lines, indicating that modifications to the diazepane structure can enhance biological efficacy .
  • Antiviral Activity:
    • Compounds similar to EMDB have been evaluated for antiviral properties against DNA and RNA viruses. While specific data on EMDB's antiviral activity is limited, related diazepine derivatives have shown effectiveness against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) at low micromolar concentrations .

Case Studies

A notable case study involved the synthesis and evaluation of various diazepane derivatives based on the EMDB structure. These derivatives were tested for their ability to inhibit chymase and showed varying degrees of effectiveness depending on structural modifications. The most effective compounds exhibited IC50 values in low micromolar ranges, highlighting the potential for developing anti-inflammatory drugs based on this scaffold .

Comparative Analysis

To better understand the biological activity of EMDB relative to other compounds in its class, a comparison table is provided below:

Compound NameStructure TypeBiological ActivityReference
This compoundDiazepaneChymase inhibitor
Imidazo[4,5-e][1,3]diazepine-4,8-dioneDiazepine derivativeAntiviral against HBV/HCV
1-Benzyl-3-methyl-1,4-diazepane-2,5-dioneDiazepane derivativeAntiproliferative against cancer

Properties

IUPAC Name

1-ethyl-3-methyl-1,4-diazepane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-10-5-4-7(11)9-6(2)8(10)12/h6H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOQAAJAZLMDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)NC(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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